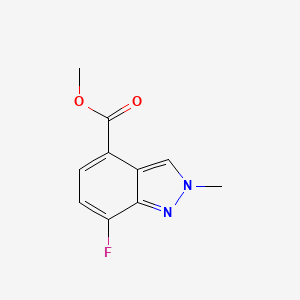
methyl 2-hydroxy-5-iodo-3-methoxybenzoate
Übersicht
Beschreibung
methyl 2-hydroxy-5-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 It is a derivative of salicylic acid, where the hydroxyl group at the 5-position is replaced by an iodine atom, and the carboxyl group is esterified with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-iodo-3-methoxybenzoate typically involves the iodination of 3-methoxysalicylic acid followed by esterification. One common method is as follows:
Iodination: 3-methoxysalicylic acid is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the 5-position.
Esterification: The resulting 5-iodo-3-methoxysalicylic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: Large quantities of 3-methoxysalicylic acid are iodinated using industrial-grade iodine and oxidizing agents.
Continuous esterification: The iodinated product is continuously esterified in a reactor with methanol and sulfuric acid, followed by purification through distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 2-hydroxy-5-iodo-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate in an organic solvent (e.g., toluene).
Major Products
Substitution: Products include 5-amino-3-methoxysalicylic acid derivatives.
Oxidation: Products include quinone derivatives.
Coupling: Products include biaryl compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
methyl 2-hydroxy-5-iodo-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-5-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-3-methoxysalicylate: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
5-Iodo-3-methoxysalicylic acid: Similar structure but not esterified, affecting its solubility and reactivity.
Methyl-5-bromo-3-methoxysalicylate: Bromine instead of iodine, leading to different reactivity in substitution and coupling reactions.
Uniqueness
methyl 2-hydroxy-5-iodo-3-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and potential for forming carbon-iodine bonds in coupling reactions. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
134419-44-6 |
|---|---|
Molekularformel |
C9H9IO4 |
Molekulargewicht |
308.07 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H9IO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 |
InChI-Schlüssel |
JYTMDVNRUGDPQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-{[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B8276885.png)

![7-(hydroxymethyl)thieno[3,2-c]quinolin-4(5H)-one](/img/structure/B8276899.png)
![7-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8276915.png)





